molecular formula C13H24O2 B7798331 Citronellyl propionate CAS No. 94086-40-5

Citronellyl propionate

Cat. No.: B7798331
CAS No.: 94086-40-5
M. Wt: 212.33 g/mol
InChI Key: POPNTVRHTZDEBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Citronellyl propionate can be synthesized through the esterification of citronellol with propionic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction towards the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production to achieve the desired product quality .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield citronellol and propionic acid. This reaction typically requires reducing agents such as lithium aluminum hydride.

    Substitution: The ester group in this compound can participate in nucleophilic substitution reactions. For example, hydrolysis in the presence of a strong acid or base can yield citronellol and propionic acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed:

Scientific Research Applications

Citronellyl propionate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, although more research is needed to establish its efficacy.

    Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.

Mechanism of Action

The primary mechanism of action of citronellyl propionate in its applications is related to its ability to interact with olfactory receptors. The compound’s volatile molecules stimulate odorant receptors in the nasal cavity, leading to the perception of its characteristic fruity-rosy scent. In biological systems, its potential antimicrobial and antioxidant activities are thought to involve interactions with cellular membranes and reactive oxygen species .

Comparison with Similar Compounds

    Citronellyl acetate: Another ester of citronellol, used similarly in fragrances and flavors.

    Geranyl propionate: An ester of geraniol, also used in the fragrance industry.

    Linalyl acetate: An ester of linalool, commonly used in perfumes and personal care products.

Uniqueness: Citronellyl propionate is unique due to its specific fruity-rosy odor profile, which distinguishes it from other esters. Its combination of floral and fruity notes makes it particularly valuable in creating complex fragrance compositions .

Properties

IUPAC Name

3,7-dimethyloct-6-enyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,12H,5-6,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPNTVRHTZDEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCC(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047187
Record name Citronellyl propionate
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Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid/fruity-rosy odour
Record name Citronellyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/289/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

miscible with alcohol, most fixed oils; insoluble in water, 1 ml in 4 ml 80% alcohol gives clear soln (in ethanol)
Record name Citronellyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/289/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.877-0.886
Record name Citronellyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/289/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

141-14-0, 94086-40-5
Record name Citronellyl propionate
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Record name Citronellyl propionate
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Record name (+)-3,7-Dimethyloct-6-enyl propionate
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Record name 6-Octen-1-ol, 3,7-dimethyl-, 1-propanoate
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Record name Citronellyl propionate
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Record name Citronellyl propionate
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Record name (+)-3,7-dimethyloct-6-enyl propionate
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Record name CITRONELLYL PROPIONATE
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Record name Citronellyl propionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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